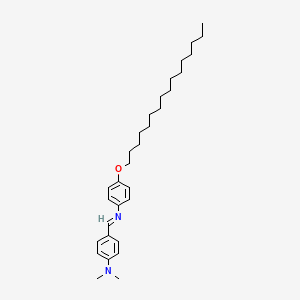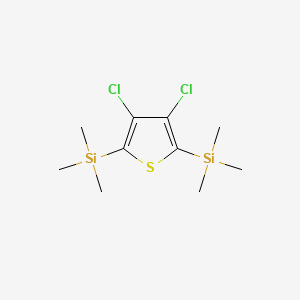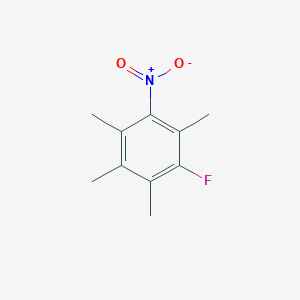
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid: is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a carboxylic acid group and a pyran ring with two methyl groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2,4-pentanedione with malonic acid in the presence of a strong acid catalyst, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Products include 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid derivatives with additional carboxylic acid or aldehyde groups.
Reduction: The major product is 5,6-dimethyl-4-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: Ester and amide derivatives of this compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it may be used as a precursor for the synthesis of bioactive molecules or as a probe to study enzyme-catalyzed reactions involving pyran derivatives.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of the carboxylic acid and ketone groups allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
- 5,6-dimethoxy-4-oxo-4H-pyran-2-carboxylic acid methyl ester
- 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Comparison: Compared to its analogs, 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6 of the pyran ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6-dimethyl-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-4-5(2)12-7(8(10)11)3-6(4)9/h3H,1-2H3,(H,10,11) |
InChI Key |
FDBZURJIEXDCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=CC1=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)



![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)




